molecular formula C13H15FN2O2 B3048822 N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 182182-31-6

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B3048822
CAS No.: 182182-31-6
M. Wt: 250.27 g/mol
InChI Key: SEFPQWAVZCZXTK-UHFFFAOYSA-N
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Description

“N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the molecular formula C13H15FN2O2 . It is an important pharmaceutical raw material and is a by-product of the ezetimibe preparation process .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17) . The Canonical SMILES representation is: CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 250.11175589 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Synthesis Methods and Chemical Structures

  • A study outlined a regioselective oxidation process for synthesizing amino ketones from N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which were then converted to corresponding halogenated derivatives, showcasing a method for creating halogen-substituted naphthalenes (Nguyen et al., 2003).
  • Another study involved the synthesis and resolution of melatonin receptor agents, including derivatives of tetrahydronaphthalenic, highlighting the importance of chiral separations in drug discovery (Lipka-Belloli et al., 2001).

Anticancer Agents and Pharmacology

  • Research on 1,3,4-oxadiazole derivatives investigated their cytotoxic effects on various cancer cell lines, revealing the potential of tetrahydronaphthalen-based compounds as anticancer agents. These compounds showed significant effects on apoptosis and caspase-3 activation, along with inhibitory activities on Akt and FAK signaling pathways (Altıntop et al., 2018).

Molecular Interactions and Analysis

  • A study on the competition between hydrogen, stacking, and halogen bonding in a related compound provided insights into the molecular interactions stabilizing crystal packing. This research highlights the complexity of noncovalent interactions in molecular structures and their significance in drug design (Gouda et al., 2022).

Herbicidal Activity

  • The synthesis and evaluation of herbicidal activity in certain derivatives demonstrated the versatility of naphthalene-based compounds beyond pharmacological applications, indicating their potential in agricultural chemistry (Huang & Zhong-cheng, 2006).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 . More detailed safety information can be found in the MSDS .

Properties

IUPAC Name

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPQWAVZCZXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436941
Record name 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182182-31-6
Record name 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H9ZFM4QC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 8.0 g of 2,8-diacetylamino-6-fluoro-5-methyl-1 -tetralone, 120 ml of a 20% aqueous solution of hydrochloric acid were added and the mixture was stirred at an external temperature of 60° C. for 2 hours. After the completion of the reaction, the reaction mixture was cooled and was added with 100 ml of water. The resulting mixture was filtered through a Kiriyama funnel. To the filtrate, further 100 ml of water were added, followed by extraction with chloroform. To the chloroform layer so obtained, potassium carbonate and Florisil were added and they were stirred for a while. The resulting mixture was filtered and then, the solvent was removed under reduced pressure. The residue so obtained was recrystallized from chloroform-diethyl ether, whereby 3.4 g of the title compound was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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